4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
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Overview
Description
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a benzofuran ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the bromination of 3-methyl-1-benzofuran to introduce the bromine atom at the 5-position. This intermediate is then subjected to a series of reactions, including cyclization and condensation, to form the final chromenone structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methyl-1-benzofuran-2-yl)(4-ethylphenyl)methanamine
- 5-bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- 5-bromo-3-methyl-2-benzofuran-yl)(4-fluorophenyl)methanone
Uniqueness
Compared to similar compounds, 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one stands out due to its unique combination of a benzofuran ring and a chromenone structure. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C19H13BrO3 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-(5-bromo-3-methyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
InChI |
InChI=1S/C19H13BrO3/c1-10-3-5-17-14(7-10)15(9-18(21)22-17)19-11(2)13-8-12(20)4-6-16(13)23-19/h3-9H,1-2H3 |
InChI Key |
ITAWXEUVSXIZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
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